molecular formula C21H21N3S B11428523 6-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

6-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11428523
M. Wt: 347.5 g/mol
InChI Key: QOHMBDGDDHZINW-UHFFFAOYSA-N
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Description

6-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a thiophene ring, an imidazo[1,2-a]pyridine core, and a substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with α-haloketones under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction using a thiophene boronic acid derivative and a halogenated imidazo[1,2-a]pyridine intermediate.

    Substitution of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by reduction to yield the desired isopropyl-substituted phenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core or the phenyl group, potentially altering the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine core and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as acidic or basic environments.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives and altered phenyl groups.

    Substitution: Various substituted imidazo[1,2-a]pyridine and phenyl derivatives.

Scientific Research Applications

6-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biological pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine: Similar structure but with a thiophene ring at a different position.

    6-methyl-N-[4-(propan-2-yl)phenyl]-2-(furan-3-yl)imidazo[1,2-a]pyridin-3-amine: Contains a furan ring instead of a thiophene ring.

    6-methyl-N-[4-(propan-2-yl)phenyl]-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 6-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21N3S

Molecular Weight

347.5 g/mol

IUPAC Name

6-methyl-N-(4-propan-2-ylphenyl)-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H21N3S/c1-14(2)16-5-7-18(8-6-16)22-21-20(17-10-11-25-13-17)23-19-9-4-15(3)12-24(19)21/h4-14,22H,1-3H3

InChI Key

QOHMBDGDDHZINW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC=C(C=C3)C(C)C)C4=CSC=C4)C=C1

Origin of Product

United States

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